3,5-dimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
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Overview
Description
3,5-dimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a benzoxazinone moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzoxazinone Moiety: This can be achieved through the cyclization of appropriate anthranilic acid derivatives under acidic or basic conditions.
Coupling Reaction: The benzoxazinone intermediate is then coupled with 3,5-dimethoxybenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification processes to handle larger quantities.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The benzoxazinone moiety can be reduced to form benzoxazine derivatives using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of benzoxazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzoxazinone moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxy groups may enhance the compound’s binding affinity and specificity for its targets. Pathways involved could include inhibition of specific kinases or modulation of signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide: Shares structural similarities with the presence of methoxy groups and a benzohydrazide moiety.
3-(5,7-Dimethoxy-4-oxo-4H-chromen-2-yl)propanoic acid: Contains a chromenone core with methoxy substitutions.
Uniqueness
3,5-dimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is unique due to its combination of a benzamide core with a benzoxazinone moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development in various fields.
Properties
Molecular Formula |
C23H18N2O5 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H18N2O5/c1-28-17-11-15(12-18(13-17)29-2)21(26)24-16-9-7-14(8-10-16)22-25-20-6-4-3-5-19(20)23(27)30-22/h3-13H,1-2H3,(H,24,26) |
InChI Key |
FSUYHYPAPJUYJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3)OC |
Origin of Product |
United States |
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